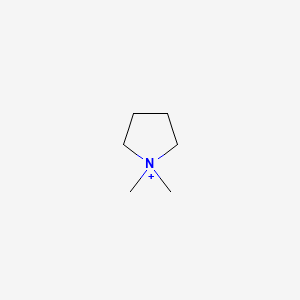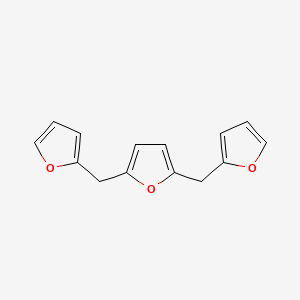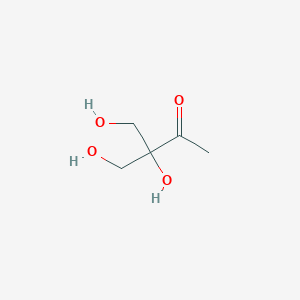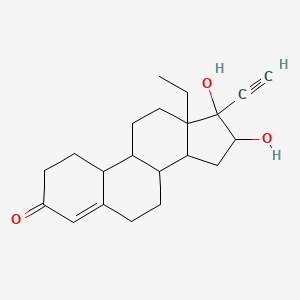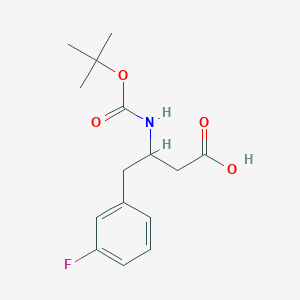
Fmoc-Lys(Dadcyl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Lys(Dadcyl)-OH: is a derivative of lysine, a naturally occurring amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dabcyl (4,4-dimethylamino-azobenzene-4’-carboxylic acid) moiety. This compound is primarily used in peptide synthesis and fluorescence resonance energy transfer (FRET) assays due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Dadcyl)-OH typically involves the protection of the lysine amino group with the Fmoc group, followed by the introduction of the dabcyl moiety. The process can be summarized as follows:
Protection of Lysine: The ε-amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of Dabcyl: The dabcyl moiety is introduced by reacting the Fmoc-protected lysine with dabcyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) protocols, which allow for the efficient and high-yield production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Lys(Dadcyl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of lysine.
Substitution: The dabcyl moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Triethylamine and dabcyl chloride are used for introducing the dabcyl moiety.
Major Products:
Deprotected Lysine: Removal of the Fmoc group yields free lysine.
Substituted Products: Introduction of the dabcyl moiety results in this compound.
Applications De Recherche Scientifique
Chemistry: Fmoc-Lys(Dadcyl)-OH is widely used in peptide synthesis, particularly in the construction of FRET-based peptide substrates. These substrates are valuable tools for studying enzyme kinetics and protease activity .
Biology: In biological research, this compound is used to create fluorescent probes for imaging and diagnostic purposes. The compound’s ability to quench fluorescence makes it ideal for studying protein-protein interactions and cellular processes .
Medicine: The compound is utilized in the development of diagnostic assays and therapeutic agents. Its role in FRET assays allows for the detection of specific biomolecules, aiding in disease diagnosis and monitoring .
Industry: this compound is employed in the production of biosensors and other analytical devices. Its unique properties enable the development of sensitive and specific detection systems for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Fmoc-Lys(5-Fam)-OH: This compound is similar to Fmoc-Lys(Dadcyl)-OH but contains a 5-carboxyfluorescein (5-Fam) moiety instead of dabcyl.
Fmoc-Lys(Mca)-OH: This compound contains a (7-methoxycoumarin-4-yl)-acetyl (Mca) moiety and is used in FRET assays as a fluorescent donor.
Uniqueness: this compound is unique due to its dabcyl moiety, which acts as a quencher in FRET assays. This property makes it particularly valuable for studying protease activity and other enzymatic processes where fluorescence quenching is required .
Propriétés
IUPAC Name |
6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOPWTDBGMLRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)
![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)
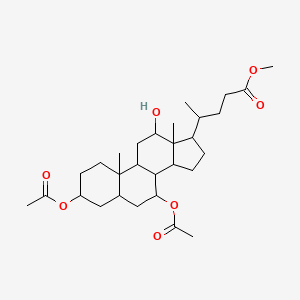

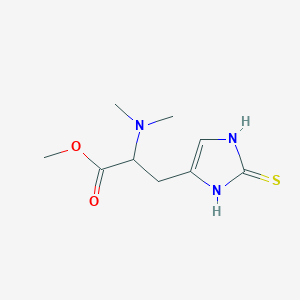
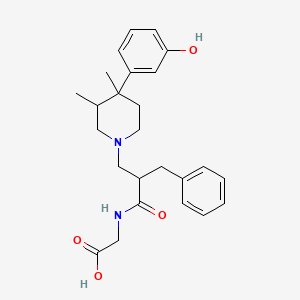
![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)
